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Compound of Interest

Compound Name: [2,2'-Bipyridine]-6,6'-dicarbonitrile

Cat. No.: B1335946 Get Quote

Introduction to [2,2'-Bipyridine]-6,6'-
dicarbonitrile
[2,2'-Bipyridine]-6,6'-dicarbonitrile, also known as 6,6'-dicyano-2,2'-bipyridine, is a

symmetrically substituted bipyridine derivative. Its structure features a bipyridine core with

nitrile groups at the 6 and 6' positions. This compound is of interest in coordination chemistry,

serving as a ligand for various metal ions to form stable complexes. The electronic properties

imparted by the cyano groups make it a valuable component in the development of materials

for electronics, sensors, and catalysis.

Compound Identification:

Property Value

Systematic Name [2,2'-Bipyridine]-6,6'-dicarbonitrile

Synonyms 6,6'-Dicyano-2,2'-bipyridyl

CAS Number 4411-83-0

Molecular Formula C12H6N4

Molecular Weight 206.21 g/mol
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Predicted 1H NMR Spectral Data
The following table summarizes the predicted 1H NMR spectral data for [2,2'-Bipyridine]-6,6'-
dicarbonitrile. These predictions are based on the analysis of the isomeric 2,2'-bipyridine-5,5'-

dicarbonitrile and the expected electronic effects of the nitrile group at the 6,6'-positions. The

nitrile groups are strongly electron-withdrawing, which will deshield the adjacent protons,

shifting them downfield.

Table 1: Predicted 1H NMR Data for [2,2'-Bipyridine]-6,6'-dicarbonitrile

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Integration

H-3, H-3' ~ 8.0 - 8.2 Doublet (d) ~ 8.0 2H

H-4, H-4' ~ 8.2 - 8.4 Triplet (t) ~ 8.0 2H

H-5, H-5' ~ 7.8 - 8.0 Doublet (d) ~ 8.0 2H

Note: These are estimated values and may vary depending on the solvent and other

experimental conditions.

For comparison, the reported experimental data for the isomer, 2,2'-bipyridine-5,5'-

dicarbonitrile, in CDCl3 is as follows.[1]

Table 2: Experimental 1H NMR Data for 2,2'-bipyridine-5,5'-dicarbonitrile
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Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-4, H-4' 8.14
Doublet of

doublets (dd)
8.3, 2.0 2H

H-3, H-3' 8.64
Doublet of

doublets (dd)
8.3, 0.8 2H

H-6, H-6' 8.97
Doublet of

doublets (dd)
2.0, 0.8 2H

Experimental Protocols
The following is a generalized protocol for the acquisition of a high-resolution 1H NMR

spectrum of [2,2'-Bipyridine]-6,6'-dicarbonitrile.

A. Sample Preparation

Accurately weigh approximately 5-10 mg of high-purity [2,2'-Bipyridine]-6,6'-dicarbonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl3, DMSO-d6). The choice of solvent may depend on the sample's solubility.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative

analysis or precise chemical shift referencing is required.

Ensure the sample is fully dissolved by gentle vortexing or sonication.

Transfer the solution to a clean, dry 5 mm NMR tube.

B. NMR Spectrometer Setup

The data should be acquired on a 400 MHz or higher NMR spectrometer equipped with a

proton-sensitive probe.

Lock the spectrometer on the deuterium signal of the chosen solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1335946?utm_src=pdf-body
https://www.benchchem.com/product/b1335946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and

symmetrical peak for the residual solvent or TMS signal.

Tune and match the probe for the 1H frequency.

C. Data Acquisition Parameters

Parameter Recommended Value

Pulse Sequence
Standard single-pulse experiment (e.g., 'zg30'

on Bruker instruments)

Spectral Width
Approximately 12-15 ppm, centered around 6-7

ppm

Acquisition Time At least 2-3 seconds

Relaxation Delay 1-5 seconds

Number of Scans 16 to 64, depending on sample concentration

Temperature 298 K (25 °C)

D. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual

solvent peak to its known chemical shift.

Integrate all signals to determine the relative number of protons.

Analyze the multiplicities (e.g., singlet, doublet, triplet) and measure the coupling constants

(J-values) in Hertz.

Visualization
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The following diagrams illustrate the molecular structure with proton numbering and a

conceptual workflow for the 1H NMR analysis.

Caption: Molecular structure of [2,2'-Bipyridine]-6,6'-dicarbonitrile with proton numbering.
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Caption: Experimental workflow for 1H NMR analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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